Tetrabutylammonium butyltriphenylborate
Description
Properties
CAS No. |
120307-06-4 |
|---|---|
Molecular Formula |
C38H60BN |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1 |
InChI Key |
CEZMKTBVLJODAE-UHFFFAOYSA-N |
SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
tetrabutylammonium butyltriphenylborate |
Origin of Product |
United States |
Scientific Research Applications
Photoinitiators in Polymerization
One of the primary applications of tetrabutylammonium butyltriphenylborate is as a photoinitiator in radical polymerization processes. It has been shown to enhance the kinetics of photopolymerization, making it suitable for use in coatings, adhesives, and inks. The compound acts by facilitating electron transfer processes that initiate polymerization upon exposure to light.
Case Study: Radical Polymerization Kinetics
A study demonstrated that the incorporation of this compound into ternary photoinitiator systems significantly improved the rate of polymerization. The maximum polymerization rate () was observed to be up to 30 times higher than traditional systems without this compound, indicating its effectiveness in accelerating the conversion of monomers into polymers under UV light exposure .
Supporting Electrolyte in Electrochemical Applications
This compound serves as a supporting electrolyte in various electrochemical applications, including voltammetric analyses. Its ability to stabilize ionic species makes it valuable in determining oxidation and reduction potentials of different compounds.
Application Example: Voltammetric Determination
In one application, this compound was utilized as a supporting electrolyte for the voltammetric determination of Δ(9)-tetrahydrocannabinol. The study highlighted its role in enhancing the accuracy and reliability of electrochemical measurements, showcasing its utility in analytical chemistry .
Synthesis of Biologically Relevant Compounds
This compound is also involved in the synthesis of biologically relevant macrolactones and other complex organic molecules. Its role as a phase transfer catalyst facilitates reactions that are otherwise challenging due to solubility issues.
Case Study: Synthesis of Macrolactones
Research indicated that using this compound as a catalyst led to successful synthesis pathways for specific macrolactones, which are important in medicinal chemistry for their biological activities. The compound's ability to enhance reaction rates while maintaining selectivity was crucial in these synthetic routes .
Electron Transfer Processes
This compound participates actively in electron transfer processes, making it a key component in studies related to photochemical reactions and energy transfer mechanisms.
Mechanistic Insights
Mechanistic studies have shown that this compound can efficiently donate electrons during photoreduction reactions, contributing to the formation of radicals necessary for initiating polymerization or other chemical transformations. This property is particularly useful in designing new photoinitiator systems that require high efficiency under light activation .
Data Summary Table
Comparison with Similar Compounds
Ionic Conductivity and Solvent Compatibility
- TBABPhB : Exhibits moderate conductivity in organic solvents due to its bulky anion, which reduces ion pairing. It is used in photopolymer systems requiring electron-donating properties .
- Tetrabutylammonium Tetrakis(pentafluorophenyl)borate ([TBA][B(C₆F₅)₄]): Demonstrates superior ionic conductivity in nonaqueous solvents (e.g., acetonitrile, dichloromethane) compared to traditional anions like ClO₄⁻ or PF₆⁻. This is attributed to the delocalized charge of the fluorinated anion, which minimizes ion aggregation .
- Tetrabutylammonium Tetrafluoroborate ([TBA][BF₄]) : Moderately conductive but less efficient than [TBA][B(C₆F₅)₄]. Soluble in polar organic solvents (e.g., THF, DMF) but insoluble in water .
- Tetrabutylammonium Hexafluorophosphate ([TBA][PF₆]) : Lower conductivity due to stronger ion pairing; primarily used in electrochemical applications requiring hydrophobic electrolytes .
Key Insight: Anion size and charge delocalization critically influence conductivity. Fluorinated or aromatic anions enhance ion mobility in nonpolar media.
Solubility and Environmental Impact
- TBABPhB : Likely insoluble in water but soluble in organic solvents (similar to [TBA][PF₆] and [TBA][B(C₆F₅)₄]) .
- [TBA][BF₄]: Non-flammable and non-corrosive, making it environmentally preferable to halide salts .
- TBAB : Water-soluble but poses disposal challenges due to bromide ion toxicity .
Key Insight: Fluorinated or non-halogenated anions improve environmental safety profiles.
Q & A
Q. How does the choice of counterion (e.g., tetrabutylammonium vs. tetramethylammonium) affect the electrochemical window of butyltriphenylborate salts?
- Methodological Answer : Compare CV results in symmetrical cells. Tetrabutylammonium’s larger size increases electrochemical stability (e.g., 5.1 V vs. Ag/Ag⁺) by reducing cation reactivity at electrodes. Use density functional theory (DFT) to calculate HOMO-LUMO gaps and correlate with experimental breakdown potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
